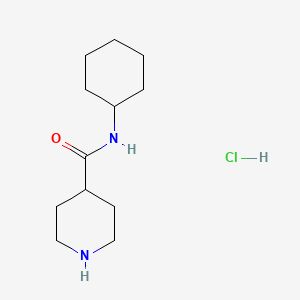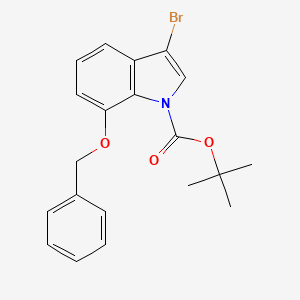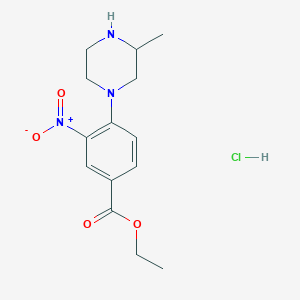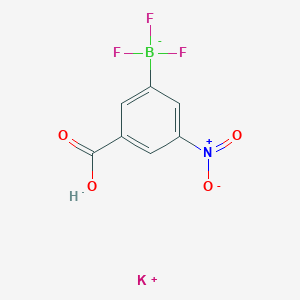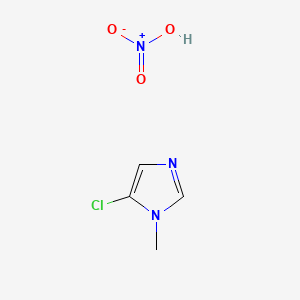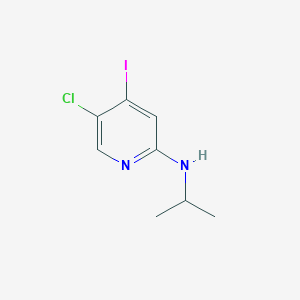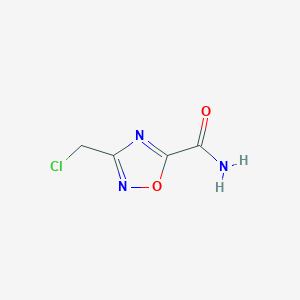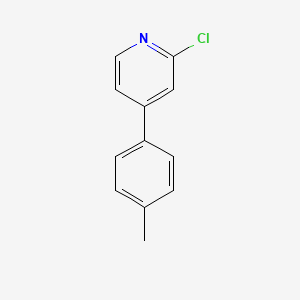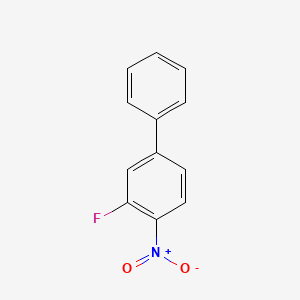
3-Fluoro-4-nitrobiphenyl
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-nitrobiphenyl is crucial for understanding its properties and reactivity. The compound’s planar biphenyl backbone connects the fluorine atom and the nitro group. The SMILES notation for this compound is: C1=CC(=C(C=C1O)F)N+[O-] .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Radiosensitizing Agent Synthesis
- Synthesis in Radiosensitizers: The compound has been used in the synthesis of radiosensitizing agents. For instance, 4-fluoro-3-nitrophenacyl alkylxanthates, which are derivatives of 4-fluoro-3-nitrophenacyl bromide, were synthesized for potential radiosensitizing applications (Skwarski & Sobolewski, 1992).
Electron Paramagnetic Resonance Studies
- Triplet Species Analysis: Electron paramagnetic resonance (EPR) has been used to study the photochemical behavior of 2-nitrobiphenyl (NBP) derivatives, including those with fluoro, methyl, carboxy, and other substituents. These studies help understand the molecular interactions and stability of triplet species produced from these compounds (Higuchi et al., 1999).
Antitumor Agents
- Potential Antitumor Activity: A series of compounds containing an N-(4'-substituted-3'-nitrophenyl)sydnone moiety, including 4'-fluoro derivatives, were synthesized and evaluated for their potential as antitumor agents (Dunkley & Thoman, 2003).
Biosensor Development
- Electrochemical Biosensor Fabrication: 4-Fluoro-3-nitrophenyl grafted gold electrodes have been developed for biosensors. These platforms are used for label-free electrochemical detection of specific proteins, such as interleukin-2, demonstrating the compound's utility in biochemical sensing technologies (Arya & Park, 2014).
Synthesis of Biochemical Photoprobes
- Biochemical Photoprobe Development: The photosubstitutions of 2-fluoro-4-nitroanisole with various nucleophiles have been studied, suggesting the usefulness of these derivatives as biochemical photoprobes. This indicates the compound's potential in photochemical research and applications (Pleixats et al., 1989).
Dye and Pharmaceutical Intermediates
- Utility in Dye and Pharmaceutical Industries: 4-Fluoro-3-nitroaniline, a related compound, is significant as a dye intermediate and has potential uses in pharmaceuticals and insecticides. This highlights the broader industrial relevance of fluoro-nitrophenyl compounds (Bil, 2007).
Antimicrobial Activity
- Antimicrobial Properties: Compounds derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, exhibited significant antimicrobial activity. This demonstrates the compound's potential in developing new antimicrobial agents (Janakiramudu et al., 2017).
Synthesis of Novel Fluorophores
- Fluorophore Synthesis for Biomedical Applications: New classes of fluorophores, such as indolizino[3,2-c]quinolines, were synthesized through oxidative Pictet-Spengler cyclization, incorporating fluoro-nitrophenyl groups. These compounds, with their unique optical properties, are potential candidates for fluorescent probes in biomedical applications (Park et al., 2015).
STED Microscopy
- Probes for Super-Resolution Microscopy: Monovalent fluorophore-conjugated affinity probes based on nitrophenylacetyl derivatives were developed for use in super-resolution microscopy techniques like STED, highlighting the compound's utility in advanced imaging applications (Kabatas Glowacki et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-1-nitro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZHTJYVUUWYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobiphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



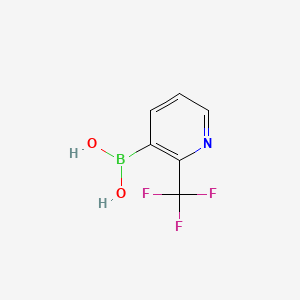
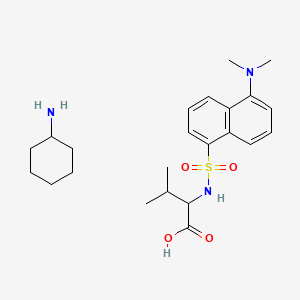
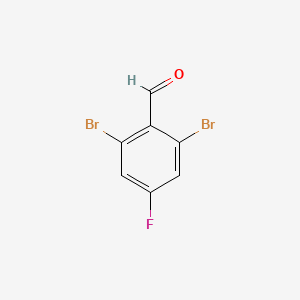
![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)
![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)
![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)
